molecular formula C16H13ClN2O4S B12764304 Sulofenur metabolite III CAS No. 132630-08-1

Sulofenur metabolite III

Cat. No.: B12764304
CAS No.: 132630-08-1
M. Wt: 364.8 g/mol
InChI Key: DOFRDVNUFSOMSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulofenur metabolite III involves the hydroxylation of the indane ring of sulofenur. This reaction is typically carried out using specific oxidizing agents under controlled conditions. The primary synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale hydroxylation reactions are conducted in industrial reactors.

    Isolation and Purification: Advanced chromatographic methods are employed to isolate and purify the metabolite from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Sulofenur metabolite III undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

    Conjugation Reagents: Glutathione and mercapturic acid are used for conjugation reactions.

Major Products Formed

Properties

CAS No.

132630-08-1

Molecular Formula

C16H13ClN2O4S

Molecular Weight

364.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[(1-oxo-2,3-dihydroinden-5-yl)sulfonyl]urea

InChI

InChI=1S/C16H13ClN2O4S/c17-11-2-4-12(5-3-11)18-16(21)19-24(22,23)13-6-7-14-10(9-13)1-8-15(14)20/h2-7,9H,1,8H2,(H2,18,19,21)

InChI Key

DOFRDVNUFSOMSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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